molecular formula C4H6N8S B1607927 Bis(tetrazole-5-ylmethyl)sulfide CAS No. 4900-33-8

Bis(tetrazole-5-ylmethyl)sulfide

Cat. No.: B1607927
CAS No.: 4900-33-8
M. Wt: 198.21 g/mol
InChI Key: UUPOABNUILWGHX-UHFFFAOYSA-N
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Description

Bis(tetrazole-5-ylmethyl)sulfide is a useful research compound. Its molecular formula is C4H6N8S and its molecular weight is 198.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Bis(tetrazole-5-ylmethyl)sulfide, also known as 5-{[(1H-1,2,3,4-tetraazol-5-ylmethyl)thio]methyl}-1H-1,2,3,4-tetrazole, is a compound that belongs to the tetrazole class . Tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target, the fungal enzyme cytochrome P450, by inhibiting its function . This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The high degree of selectivity for this enzyme is believed to have a positive effect on the compound’s toxicity compared to other fungicidal preparations of the azole class .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the cytochrome P450 enzyme, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, resulting in fungal cell death .

Result of Action

The inhibition of the cytochrome P450 enzyme leads to a disruption in the biosynthesis of ergosterol . This disruption results in changes to the fungal cell membrane’s structure and permeability, leading to cell death . Therefore, the compound’s action at the molecular level translates to a potent antifungal effect at the cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s thermal stability is a critical factor in its action . The compound has been found to have high thermal stability, which could enhance its efficacy and stability under different environmental conditions . .

Properties

IUPAC Name

5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N8S/c1(3-5-9-10-6-3)13-2-4-7-11-12-8-4/h1-2H2,(H,5,6,9,10)(H,7,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPOABNUILWGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)SCC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380422
Record name 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4900-33-8
Record name 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tetrazole-5-ylmethyl)sulfide
Reactant of Route 2
Bis(tetrazole-5-ylmethyl)sulfide
Reactant of Route 3
Reactant of Route 3
Bis(tetrazole-5-ylmethyl)sulfide
Reactant of Route 4
Bis(tetrazole-5-ylmethyl)sulfide
Reactant of Route 5
Bis(tetrazole-5-ylmethyl)sulfide
Reactant of Route 6
Bis(tetrazole-5-ylmethyl)sulfide

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